DO34

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DO34 is a highly potent, selective, and centrally active inhibitor of diacylglycerol lipase (DAGL). It has shown significant efficacy in inhibiting both DAGLα and DAGLβ, with an IC50 of 6 nM for DAGLα and 3-8 nM for DAGLβ . This compound is primarily used in scientific research to study the endocannabinoid system and its related pathways.

准备方法

合成路线及反应条件

DO34 的合成涉及多个步骤,从市售原料开始。关键步骤包括:

核心结构的形成: 这涉及将取代苯环与合适的胺反应以形成核心结构。

官能化: 然后用各种取代基对核心结构进行官能化,以实现所需的活性。这通常涉及烷基化、酰化和卤化等反应。

纯化: 使用柱色谱和重结晶等技术纯化最终化合物,以达到高纯度。

工业生产方法

虽然 this compound 的具体工业生产方法没有得到广泛的记录,但总体方法将涉及扩大实验室合成程序。这包括优化更大体积的反应条件,确保一致的质量控制,并采用工业规模的纯化技术。

化学反应分析

反应类型

DO34 主要经历:

取代反应: 这些在合成过程中用于引入各种官能团。

氧化还原反应: 这些可能参与在合成过程中改变某些官能团的氧化态。

常用试剂及条件

试剂: 常见试剂包括卤化剂、烷基化剂和还原剂。

条件: 典型的条件包括控制温度、惰性气氛(例如氮气或氩气)以及使用二甲基亚砜 (DMSO) 或乙腈等溶剂。

主要产品

这些反应的主要产物是高度纯化的 this compound 化合物,其特征在于其对 DAGLα 和 DAGLβ 的特定抑制活性。

科学研究应用

Pain Management

Mechanism of Action : DO34 inhibits diacylglycerol lipase alpha, leading to decreased levels of endocannabinoids such as 2-arachidonoylglycerol (2-AG) and anandamide. This inhibition has been linked to antinociceptive effects in models of inflammatory pain.

Case Study : In a study involving mice, administration of this compound (30 mg/kg) resulted in a significant reduction in mechanical and cold allodynia induced by lipopolysaccharide (LPS), demonstrating its potential use in treating inflammatory pain conditions. The compound effectively reversed allodynia without developing tolerance over repeated administrations, suggesting its efficacy for chronic pain management .

Alcohol Consumption

Impact on Alcohol Intake : Research indicates that this compound can significantly reduce ethanol preference and consumption in both male and female mice. This effect was observed even after chronic exposure to alcohol, highlighting its potential as a therapeutic agent for alcohol use disorders.

Experimental Findings : In a controlled study, mice treated with this compound showed a persistent decrease in ethanol consumption compared to control groups. The compound's ability to lower brain levels of 2-AG and arachidonic acid was confirmed through mass spectrometric analysis, reinforcing its role in modulating alcohol intake .

Fear Conditioning and Extinction

Role in Fear Responses : this compound has been studied for its effects on fear conditioning and extinction processes. The inhibition of 2-AG synthesis through this compound treatment resulted in increased freezing behavior during fear extinction trials, suggesting that the compound may impair the extinction of fear memories.

Research Insights : Mice treated with this compound exhibited heightened freezing responses during tone presentations on subsequent days of extinction training. This indicates that disruption of endocannabinoid signaling may affect emotional memory processing .

Comparative Data Table

作用机制

DO34 通过抑制二酰基甘油脂肪酶的活性,特别是 DAGLα 和 DAGLβ 来发挥其作用。这些酶负责将二酰基甘油转化为 2-花生四烯酰甘油 (2-AG),一种关键的内源性大麻素。 通过抑制这些酶,this compound 降低了 2-AG 的水平,从而调节内源性大麻素信号通路 .

相似化合物的比较

类似化合物

DO53: 另一种 DAGL 抑制剂,具有相似的效力但选择性特征不同。

THL(四氢脂抑素): 一种选择性较差的 DAGL 抑制剂,也因其对其他脂肪酶的抑制作用而闻名。

DO34 的独特性

This compound 的独特性在于其对 DAGLα 和 DAGLβ 的高效力和选择性。 它能够穿过血脑屏障并发挥中枢作用,使其特别适合研究中枢神经系统的内源性大麻素信号传导 .

如果您还有其他问题或需要更多详细信息,请随时提出!

生物活性

DO34 is a selective inhibitor of diacylglycerol lipase (DAGL), an enzyme involved in the metabolism of endocannabinoids, particularly 2-arachidonoylglycerol (2-AG). Its biological activity has been explored in various studies, focusing on its effects on pain modulation, alcohol consumption, and other physiological responses. This article synthesizes findings from diverse research sources, including case studies and experimental data, to provide a comprehensive overview of the biological activity of this compound.

This compound primarily inhibits DAGL, leading to decreased levels of 2-AG in the brain. This reduction impacts various physiological processes, including pain perception and substance use behaviors. The compound also exhibits off-target effects on other enzymes such as alpha/beta hydrolase domain-containing 2 and 6 (ABHD2/6) and phospholipase A2 group 7 (PLA2G7), which may contribute to its overall biological profile .

Effects on Pain Modulation

A significant study investigated the role of this compound in modulating inflammatory pain. Mice treated with this compound showed a dose-dependent reversal of mechanical and cold allodynia without developing tolerance over repeated administrations. Specifically, a dosage of 30 mg/kg resulted in an approximate 83% reduction in brain levels of 2-AG, along with significant decreases in anandamide (42%) and arachidonic acid (58%) levels .

Results Summary:

| Parameter | Control | This compound (30 mg/kg) | Statistical Significance |

|---|---|---|---|

| 2-AG Levels | High | Low | P<0.0001 |

| Anandamide Levels | High | Moderate | P<0.05 |

| Arachidonic Acid Levels | High | Low | P<0.0001 |

These findings suggest that this compound effectively reduces inflammatory pain responses by modulating endocannabinoid signaling pathways.

Influence on Alcohol Consumption

Research has also highlighted this compound's potential role in reducing alcohol consumption. In a study involving female mice, administration of this compound resulted in a persistent decrease in both ethanol preference and consumption compared to controls. This effect was attributed specifically to DAGL inhibition, as demonstrated by contrasting results with a structural analog, DO53, which did not inhibit DAGL but exhibited similar off-target effects .

Alcohol Consumption Data:

| Treatment | Ethanol Consumption | Ethanol Preference | Fluid Consumption |

|---|---|---|---|

| Control | High | High | Normal |

| This compound | Low | Low | Normal |

| DO53 | Moderate | No Change | Decreased |

The data indicates that while both compounds affected fluid consumption, only this compound consistently reduced ethanol-related behaviors without affecting overall fluid intake.

Case Studies and Broader Implications

Case studies examining the broader implications of endocannabinoid modulation through compounds like this compound suggest potential therapeutic applications in treating chronic pain conditions and substance use disorders. The ability of this compound to selectively inhibit DAGL while minimizing side effects presents an opportunity for developing targeted therapies that could improve patient outcomes without significant adverse effects.

属性

IUPAC Name |

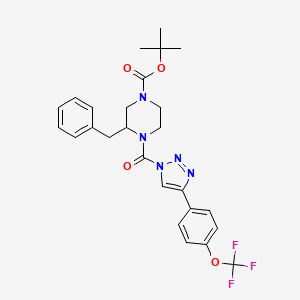

tert-butyl 3-benzyl-4-[4-[4-(trifluoromethoxy)phenyl]triazole-1-carbonyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28F3N5O4/c1-25(2,3)38-24(36)32-13-14-33(20(16-32)15-18-7-5-4-6-8-18)23(35)34-17-22(30-31-34)19-9-11-21(12-10-19)37-26(27,28)29/h4-12,17,20H,13-16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGMWUWJVBKTRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28F3N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。